molecular formula C14H12BrFO2 B14764614 1-Bromo-4-((2-fluorobenzyl)oxy)-2-methoxybenzene

1-Bromo-4-((2-fluorobenzyl)oxy)-2-methoxybenzene

Cat. No.: B14764614
M. Wt: 311.15 g/mol
InChI Key: PMWNZBOBCSMWND-UHFFFAOYSA-N
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Description

1-Bromo-4-((2-fluorobenzyl)oxy)-2-methoxybenzene is an organic compound that belongs to the class of aromatic ethers It is characterized by the presence of a bromine atom, a fluorobenzyl group, and a methoxy group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-4-((2-fluorobenzyl)oxy)-2-methoxybenzene typically involves the following steps:

    Methoxylation: The methoxy group can be introduced via a nucleophilic substitution reaction using methanol (CH3OH) and a strong base like sodium hydride (NaH).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and recrystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-4-((2-fluorobenzyl)oxy)-2-methoxybenzene can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The methoxy group can be oxidized to form a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction Reactions: The aromatic ring can be reduced under hydrogenation conditions using catalysts like palladium on carbon (Pd/C).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or sodium methoxide (NaOCH3) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic conditions.

    Reduction: Hydrogen gas (H2) in the presence of palladium on carbon (Pd/C) catalyst.

Major Products

    Substitution: Formation of substituted benzene derivatives.

    Oxidation: Formation of benzaldehyde or benzoic acid derivatives.

    Reduction: Formation of cyclohexane derivatives.

Scientific Research Applications

1-Bromo-4-((2-fluorobenzyl)oxy)-2-methoxybenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients (APIs).

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 1-Bromo-4-((2-fluorobenzyl)oxy)-2-methoxybenzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the bromine, fluorobenzyl, and methoxy groups can influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

  • 1-Bromo-4-((2-fluorobenzyl)oxy)-2-(trifluoromethyl)benzene
  • 1-Bromo-4-((2-fluorobenzyl)oxy)-2,5-dimethylbenzene

Comparison

1-Bromo-4-((2-fluorobenzyl)oxy)-2-methoxybenzene is unique due to the presence of the methoxy group, which can influence its reactivity and interactions compared to similar compounds with different substituents. For example, the trifluoromethyl derivative may exhibit different electronic properties and reactivity due to the electron-withdrawing nature of the trifluoromethyl group.

Properties

Molecular Formula

C14H12BrFO2

Molecular Weight

311.15 g/mol

IUPAC Name

1-bromo-4-[(2-fluorophenyl)methoxy]-2-methoxybenzene

InChI

InChI=1S/C14H12BrFO2/c1-17-14-8-11(6-7-12(14)15)18-9-10-4-2-3-5-13(10)16/h2-8H,9H2,1H3

InChI Key

PMWNZBOBCSMWND-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)OCC2=CC=CC=C2F)Br

Origin of Product

United States

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